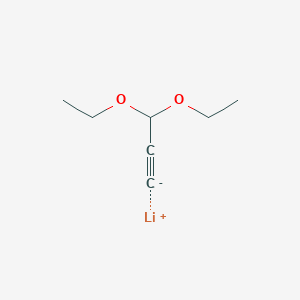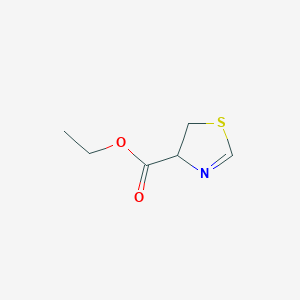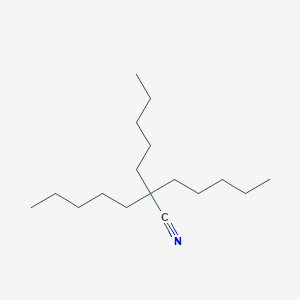
2,2-Dipentylheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipentylheptanenitrile is an organic compound belonging to the nitrile family. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which can influence its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dipentylheptanenitrile can be synthesized through various methods, including:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles can be used to replace the cyano group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyano group.
Applications De Recherche Scientifique
2,2-Dipentylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpentane: Another branched hydrocarbon with different properties due to the absence of a cyano group.
2,2-Dipropylpentanenitrile: Similar in structure but with shorter alkyl chains.
Propriétés
Numéro CAS |
52061-72-0 |
|---|---|
Formule moléculaire |
C17H33N |
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
2,2-dipentylheptanenitrile |
InChI |
InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
VWJFEYJYQKQKJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)(CCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




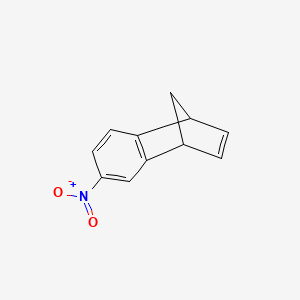
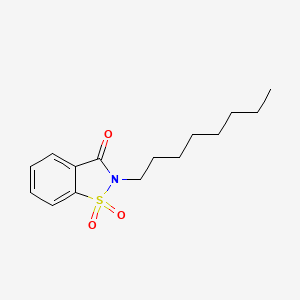
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

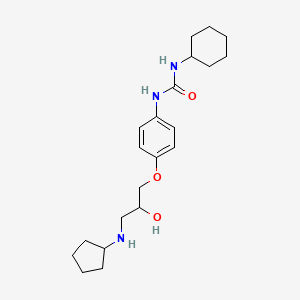
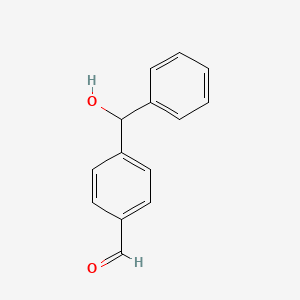

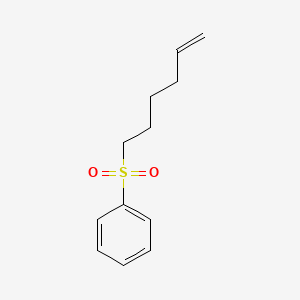
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)

